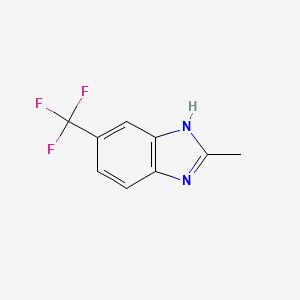

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

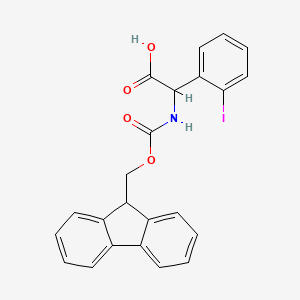

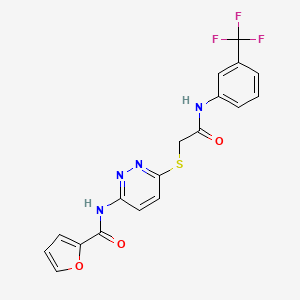

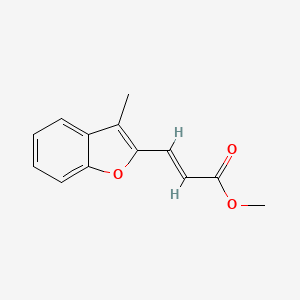

“2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This particular compound has a methyl group at the 2nd position and a trifluoromethyl group at the 5th position of the benzimidazole ring .

Chemical Reactions Analysis

As a benzimidazole derivative, “2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” could potentially undergo various chemical reactions. For instance, it might react with electrophiles or nucleophiles at different positions on the ring, depending on the specific conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group might increase its lipophilicity compared to other benzimidazole derivatives .Scientific Research Applications

DNA Topoisomerase Inhibitory Activity : A study by Zanatta et al. (2006) described the synthesis of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).

Anticancer and Antifilarial Agents : Ram et al. (1992) synthesized a series of benzimidazole derivatives that demonstrated significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms (Ram et al., 1992).

Crystal Structure Analysis : Yu et al. (2004) investigated the crystal structure of a 2-trifluoromethyl-1H-benzimidazole derivative, providing insights into its molecular interactions (Yu et al., 2004).

Antiprotozoal and Antiparasitic Activity : Hernández‐Luis et al. (2010) synthesized 2-(trifluoromethyl)-1H-benzimidazole derivatives with nanomolar activities against protozoan parasites and efficacy against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).

Anticancer Screening and SAR Studies : Varshney et al. (2015) conducted a multistep synthesis of benzimidazole derivatives for in vitro anticancer screening, providing structure-activity relationship insights (Varshney et al., 2015).

Antileukemic Agents : Gowda et al. (2009) reported the synthesis of benzimidazole derivatives as potential chemotherapeutic agents with significant antileukemic activity (Gowda et al., 2009).

Supramolecular Interactions and Antiparasitic Activity : Rojas-Aguirre et al. (2012) examined the interactions of a benzimidazole derivative with cyclodextrins, enhancing its solubility and biological efficacy (Rojas-Aguirre et al., 2012).

Synthesis and Antiprotozoal Activity : Navarrete-Vázquez et al. (2006) prepared 2-(trifluoromethyl)-1H-benzimidazole derivatives with significant antiprotozoal and malarial activities (Navarrete-Vázquez et al., 2006).

PARP Inhibitor for Cancer Treatment : Penning et al. (2009) identified a benzimidazole derivative as a potent PARP inhibitor, demonstrating efficacy in cancer models (Penning et al., 2009).

Antimicrobial Activities : Maste et al. (2011) synthesized benzimidazole derivatives and evaluated their anti-tubercular and antimicrobial activities (Maste et al., 2011).

Chemosensory Materials : Du et al. (2007) developed polyfluorenes with benzimidazole groups, investigating their responsive properties to metal ions and H+ (Du et al., 2007).

Mechanism of Action

The mechanism of action of “2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” would depend on its specific use. For instance, many benzimidazole derivatives have biological activity and are used as pharmaceuticals . The mechanism of action in such cases often involves interaction with biological targets like enzymes or receptors.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJRRPABGUWERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986691 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

6742-82-1 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2451692.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2451700.png)